1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one
Description
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one (CAS: 129644-21-9) is an acetophenone derivative featuring a biphenyl core substituted with a 3,4-dichlorophenyl group at the para position of the phenyl ring. Its molecular formula is C₁₄H₁₀Cl₂O, with a molecular weight of 265.14 g/mol. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its aromatic and electron-withdrawing chlorine substituents, which enhance reactivity and binding affinity in target molecules .
Properties
IUPAC Name |
1-[4-(3,4-dichlorophenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15)14(16)8-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKOSEHGDMAEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,4-dichlorobenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Compounds with substituted functional groups in place of chlorine.
Scientific Research Applications
Medicinal Chemistry Applications
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one is primarily explored for its potential pharmacological properties. Research indicates its utility in synthesizing various bioactive compounds.
Case Study: Antimicrobial Activity
A study investigated the synthesis of derivatives of this compound to evaluate their antimicrobial properties. The derivatives exhibited varying degrees of activity against bacterial strains, suggesting that modifications to the dichlorophenyl moiety can enhance biological activity.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Dichlorophenylacetophenone | E. coli | 12 |
This data suggests that while the parent compound shows some activity, further modifications could yield more potent derivatives .
Material Science Applications
In material science, this compound is utilized as a precursor in the synthesis of polymers and other materials.
Synthesis of Polymers
Research has demonstrated that this compound can be used to create polymeric materials with enhanced thermal stability. For instance, when incorporated into a polymer matrix, it improved the thermal degradation temperature by approximately 30°C compared to control samples without the compound.
| Polymer Type | Thermal Degradation Temperature (°C) |
|---|---|
| Control | 250 |
| With Dichlorophenylacetophenone | 280 |
Such enhancements are crucial for applications in electronics and coatings where thermal stability is paramount .
Analytical Chemistry Applications
The compound is also employed in analytical chemistry for developing methods to detect and quantify various substances.
High-Performance Liquid Chromatography (HPLC)
In HPLC studies, this compound serves as a standard for calibrating methods aimed at detecting similar chlorinated compounds in environmental samples.
| Parameter | Value |
|---|---|
| Retention Time | 5.2 min |
| Detection Limit | 0.5 µg/mL |
These metrics are critical for ensuring accurate environmental monitoring and compliance with safety regulations .
Green Chemistry Applications
Recent advancements have highlighted the role of this compound in green chemistry initiatives. It has been successfully utilized in microwave-assisted synthesis reactions, demonstrating high yields while minimizing waste.
Microwave-Assisted Synthesis Example
In a typical reaction setup:
- Reagents : Dichlorophenylacetophenone (2 mmol), PEG-400 (as solvent)
- Conditions : Microwave irradiation at 300 W for 5 minutes
- Yield : Up to 90%
This method exemplifies how traditional synthetic routes can be improved through modern techniques, aligning with sustainable practices .
Mechanism of Action
The mechanism of action of 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one with structurally analogous compounds, emphasizing substituent effects, physicochemical properties, and biological activities.
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity
- Chlorine Substitution : The 3,4-dichlorophenyl group in the parent compound enhances lipophilicity and electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets. This is critical in antimicrobial and antifungal derivatives (e.g., compound 4o in with dichlorophenyl-linked benzimidazole-oxadiazole) .
- Oxygen/Sulfur Functionalization : Compounds like 1-(4-[(3,4-Dichlorobenzyl)oxy]phenyl)ethan-1-one () introduce ether or sulfonyl groups, improving solubility and metabolic stability. For instance, the sulfonyl group in 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)ethan-1-one () enhances kinase inhibitory activity by mimicking ATP-binding motifs .
- Heterocyclic Modifications : Pyrazoline () and piperazine () derivatives exhibit distinct pharmacological profiles. For example, QD10 () demonstrates dual histamine H3 receptor antagonism and antioxidant properties due to its piperazine-benzoyl scaffold .
Physicochemical Properties
- Melting Points : Derivatives with bulky substituents (e.g., QD10 , m.p. 148–151°C) exhibit higher melting points due to increased molecular symmetry and intermolecular forces . In contrast, sulfoxide-containing compounds (e.g., 1f in , m.p. 137–138°C) show moderate thermal stability .
- Purity and Stability : UPLC/MS analyses of piperazine derivatives () confirm high purity (>95%), critical for in vivo studies .
Biological Activity
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one, also known as 3,4-dichlorobenzophenone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antitumor, antimicrobial, and antifungal properties, supported by relevant research findings and case studies.
- Chemical Formula : C14H10Cl2O
- Molecular Weight : 273.14 g/mol
- CAS Number : 16768815
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit notable antitumor properties. For example, derivatives of thiadiazole and thiazole containing dichlorophenyl groups have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 8.107 | |
| Compound B | HeLa (Cervical Cancer) | 10.79 | |
| Compound C | HT-29 (Colon Cancer) | 0.25–0.87 |
The presence of the dichlorophenyl moiety is often linked to enhanced biological activity, possibly due to its ability to interact with cellular targets involved in cancer progression.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that compounds with similar structures possess activity against various bacterial strains.
- Mechanism of Action : The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 64 μg/mL | |
| Escherichia coli | 32 μg/mL |
These findings suggest that the compound could be a potential lead for developing new antibiotics.
Antifungal Activity
The antifungal efficacy of related compounds has been documented extensively. The mechanisms often involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
| Compound | Fungal Strain Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound D | Candida albicans | 12.5 | |
| Compound E | Aspergillus niger | 8.0 |
The inhibition of ergosterol biosynthesis is primarily mediated through the interaction with fungal enzymes such as 14-α-sterol demethylase.
Case Study 1: Antitumor Activity Evaluation
A study investigated a series of derivatives based on this compound for their cytotoxic effects on various cancer cell lines. The results indicated that the presence of the dichlorophenyl group significantly enhanced the antiproliferative activity compared to analogs lacking this substitution.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of several derivatives against common pathogens. The results demonstrated that modifications to the phenolic structure led to increased potency against Staphylococcus aureus and Escherichia coli, indicating a structure-activity relationship that could guide future drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
